molecular formula C13H21N3O2S B11840314 (R)-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate

(R)-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate

Cat. No.: B11840314
M. Wt: 283.39 g/mol
InChI Key: LBIXPAGJQQFEKY-SNVBAGLBSA-N
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Description

®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives It features a piperidine ring substituted with a thiazole moiety and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Thiazole Moiety: The thiazole ring is introduced via a nucleophilic substitution reaction, where a thiazole derivative reacts with the piperidine intermediate.

    Esterification: The final step involves the esterification of the piperidine-thiazole intermediate with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester to an alcohol.

    Substitution: The thiazole moiety can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Industrial Applications: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid and thiazole-2-amine share structural similarities.

    Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and piperidine-1-carboxamide are related.

Uniqueness

®-tert-butyl 3-(thiazol-2-ylamino)piperidine-1-carboxylate is unique due to its specific combination of a piperidine ring, thiazole moiety, and tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C13H21N3O2S

Molecular Weight

283.39 g/mol

IUPAC Name

tert-butyl (3R)-3-(1,3-thiazol-2-ylamino)piperidine-1-carboxylate

InChI

InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-7-4-5-10(9-16)15-11-14-6-8-19-11/h6,8,10H,4-5,7,9H2,1-3H3,(H,14,15)/t10-/m1/s1

InChI Key

LBIXPAGJQQFEKY-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2=NC=CS2

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CS2

Origin of Product

United States

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